
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde is a complex organic compound that features an indole ring, a morpholine moiety, and a benzaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the morpholine moiety.
Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where a formylating agent such as DMF and POCl3 is used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole and benzene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzoic acid.
Reduction: 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The indole ring is known for its ability to engage in π-π stacking and hydrogen bonding, which could play a role in its biological activity.
相似化合物的比较
Similar Compounds
3-(1H-indol-5-yl)-4-(2-piperidinoethoxy)benzaldehyde: Similar structure but with a piperidine ring instead of morpholine.
3-(1H-indol-5-yl)-4-(2-dimethylaminoethoxy)benzaldehyde: Contains a dimethylamino group instead of morpholine.
Uniqueness
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde is unique due to the presence of the morpholine ring, which can influence its solubility, reactivity, and biological activity. The combination of the indole and morpholine moieties provides a versatile scaffold for further functionalization and application in various fields.
属性
CAS 编号 |
832150-77-3 |
|---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
3-(1H-indol-5-yl)-4-(2-morpholin-4-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C21H22N2O3/c24-15-16-1-4-21(26-12-9-23-7-10-25-11-8-23)19(13-16)17-2-3-20-18(14-17)5-6-22-20/h1-6,13-15,22H,7-12H2 |
InChI 键 |
XUALNJHHUUQUOH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)C=O)C3=CC4=C(C=C3)NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol](/img/structure/B12943652.png)
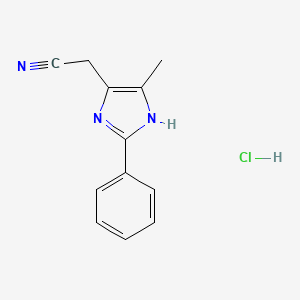
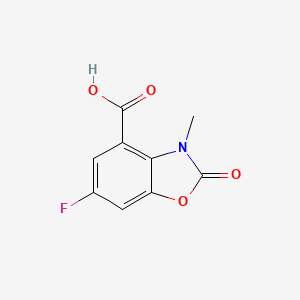
![2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B12943668.png)
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)
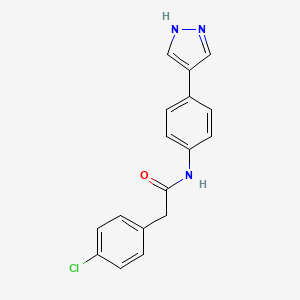
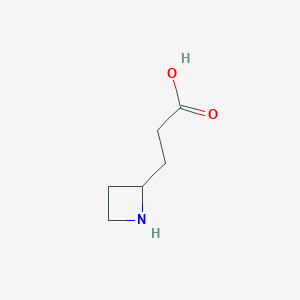
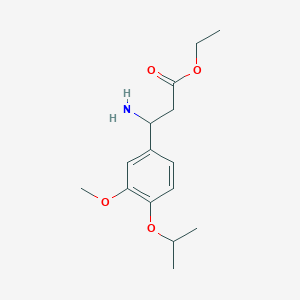
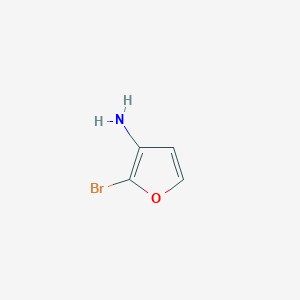
![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)

![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)

